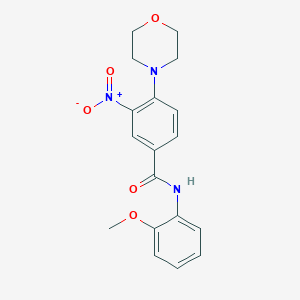![molecular formula C17H25ClN2O2 B4405006 1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride CAS No. 1052404-71-3](/img/structure/B4405006.png)
1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride
描述
1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride, also known as Bupivacaine, is a long-acting local anesthetic drug used for regional anesthesia and pain management. It was first synthesized in 1957 by chemist Paul Janssen and has since become a widely used medication in the medical field.
作用机制
1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals. This results in a loss of sensation in the affected area. This compound has a long duration of action due to its high lipid solubility, which allows it to bind to the lipid membranes of nerve cells and remain in the tissue for an extended period of time.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines.
实验室实验的优点和局限性
1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride has several advantages for use in laboratory experiments. It has a long duration of action, allowing for prolonged anesthesia or pain relief. It is also highly specific for nerve cells, making it a useful tool for studying the nervous system. However, this compound can be toxic at high concentrations, and its effects can be difficult to reverse if necessary.
未来方向
There are several potential future directions for research on 1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride. One area of interest is the development of new formulations of this compound that can provide longer-lasting pain relief or more targeted delivery. Another area of interest is the investigation of the anti-inflammatory effects of this compound and its potential use in treating inflammatory conditions such as arthritis. Additionally, research on the use of this compound in treating cardiac arrhythmias and other cardiovascular conditions is ongoing.
In conclusion, this compound is a widely used local anesthetic drug that has been extensively studied for its use in regional anesthesia and pain management. Its mechanism of action involves blocking the sodium channels in nerve cells, resulting in a loss of sensation in the affected area. This compound has several advantages for use in laboratory experiments, but its toxic effects at high concentrations and difficulty in reversing its effects make it a challenging drug to work with. Future research on this compound is focused on developing new formulations, investigating its anti-inflammatory effects, and exploring its potential use in treating cardiovascular conditions.
科学研究应用
1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride has been extensively studied for its use in regional anesthesia and pain management. It is commonly used in epidural anesthesia during childbirth, surgery, and postoperative pain management. This compound has also been studied for its use in treating chronic pain, such as neuropathic pain and cancer pain. Additionally, this compound has been studied for its potential use in treating cardiac arrhythmias and as an anti-inflammatory agent.
属性
IUPAC Name |
1-[4-(2-butoxyphenoxy)butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-2-3-13-20-16-8-4-5-9-17(16)21-14-7-6-11-19-12-10-18-15-19;/h4-5,8-10,12,15H,2-3,6-7,11,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNFBYMAAMARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052404-71-3 | |
| Record name | 1H-Imidazole, 1-[4-(2-butoxyphenoxy)butyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052404-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cycloheptyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404923.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4404936.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B4404949.png)
![3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4404959.png)

![2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4404975.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4404989.png)

![1-(4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4404997.png)

![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405018.png)
![N-[3-(dimethylamino)phenyl]-2-methylbenzamide](/img/structure/B4405030.png)
![1-[3-(4-allyl-2,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405032.png)